Triethanolamine triacetate
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Overview
Description
Triethanolamine triacetate is an organic compound with the chemical formula C12H27NO9. It is a colorless to yellow liquid with a strong ammonia odor. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethanolamine triacetate can be synthesized through the reaction of triethanolamine with acetyl chloride. The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. The process involves the gradual addition of acetyl chloride to triethanolamine while maintaining a low temperature to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where triethanolamine and acetyl chloride are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Triethanolamine triacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
Triethanolamine triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the preparation of buffers and as a stabilizing agent in biological assays.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
Triethanolamine triacetate exerts its effects through its ability to act as a surfactant and pH adjuster. As an amine, it can accept hydrogen ions to form hydroxide and a conjugate acid, thereby raising the pH of a solution. As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions or precipitation of compounds out of solution .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: A precursor to triethanolamine triacetate, used in similar applications but lacks the acetate groups.
Diethanolamine: Similar in structure but contains only two ethanolamine groups.
Monoethanolamine: Contains only one ethanolamine group and is used in different applications.
Uniqueness
This compound is unique due to its three acetate groups, which enhance its solubility and reactivity compared to its simpler counterparts. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
CAS No. |
3002-18-4 |
---|---|
Molecular Formula |
C12H21NO6 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[bis(2-acetyloxyethyl)amino]ethyl acetate |
InChI |
InChI=1S/C12H21NO6/c1-10(14)17-7-4-13(5-8-18-11(2)15)6-9-19-12(3)16/h4-9H2,1-3H3 |
InChI Key |
DJYQGDNOPVHONN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)CCOC(=O)C |
Origin of Product |
United States |
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